![molecular formula C7H9F3N2O2 B1474003 3-Cyanomethylazetidine tifluoroacetate CAS No. 1205750-84-0](/img/structure/B1474003.png)
3-Cyanomethylazetidine tifluoroacetate
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Overview
Description
3-Cyanomethylazetidine trifluoroacetate (CMA-TFA) is a chemical compound with potential applications in the field of organic synthesis and medicinal chemistry . It is an azetidine derivative substituted with a cyano group.
Synthesis Analysis
The synthesis of azetidine derivatives, such as CMA-TFA, is an important yet underdeveloped research area . Azetidines have significant potential in peptidomimetic and nucleic acid chemistry . They also play a crucial role in various catalytic processes .Molecular Structure Analysis
The molecular formula of 3-Cyanomethylazetidine tifluoroacetate is C7H9F3N2O2 . Its molecular weight is 210.15Scientific Research Applications
Agrochemical Applications
Trifluoromethylpyridines, which are structurally similar to 3-Cyanomethylazetidine tifluoroacetate, are used in the agrochemical industry. They are used in the protection of crops from pests . The development of fluorinated organic chemicals is becoming an increasingly important research topic in the crop protection industry .
Pharmaceutical Applications
Trifluoromethyl group-containing drugs have been approved by the FDA for various diseases and disorders . The trifluoromethyl group is thought to enhance the biological activities and physical properties of compounds .
Synthesis of Heterocyclic Amino Acid Derivatives
Azetidine and its derivatives are used in the synthesis of new heterocyclic amino acid derivatives . The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
Synthesis of Baricitinib
Baricitinib, a drug with a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, is an oral and selective reversible inhibitor of the JAK1 and JAK2 and displays potent anti-inflammatory activity . The synthesis of baricitinib employs important intermediates 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile and tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate .
properties
IUPAC Name |
2-(azetidin-3-yl)acetonitrile;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2.C2HF3O2/c6-2-1-5-3-7-4-5;3-2(4,5)1(6)7/h5,7H,1,3-4H2;(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTGFOKNNLZTYEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC#N.C(=O)(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanomethylazetidine tifluoroacetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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